6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
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Overview
Description
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a derivative of imidazopyrazine . It has a molecular weight of 290.94 and its IUPAC name is 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine .
Synthesis Analysis
The synthesis of imidazopyrazine derivatives, such as 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine, can be achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is represented by the linear formula C7H5Br2N3 . The InChI code for this compound is 1S/C7H5Br2N3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine are not mentioned in the search results, it is known that imidazopyrazine derivatives can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis Applications
- Chemical Synthesis and Hydroamination : One application of related compounds involves the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes. These methods allow for the production of imidazo[1,2-a]pyridine derivatives without the need for added catalysts, showcasing the potential utility of similar compounds in organic synthesis (Darapaneni Chandra Mohan et al., 2013).
Biological Activity
- Antibacterial Activity : Compounds related to 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine, specifically imidazo[1,2-a]pyridine derivatives, have been synthesized and evaluated for their antibacterial properties. These studies have found significant antibacterial potency against various model bacteria, suggesting potential applications in the development of new antibacterial agents (Ismail Althagafi & E. Abdel‐Latif, 2021).
Advanced Material Development
- Chemiluminescent Properties : Research into the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones from 2-amino-3,5-dibromopyrazine demonstrates the compound's relevance in developing materials with chemiluminescent properties. This work highlights the potential for creating bioconjugates and other materials that exhibit "pseudo-flash" chemiluminescence, useful in various biochemical and analytical applications (M. Adamczyk et al., 2003).
Drug Discovery and Development
- Multi-Component Reaction for Drug Scaffolds : The Groebke–Blackburn–Bienaymé multicomponent reaction has been utilized for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, a scaffold found in many drugs. This method offers a scalable process for producing various 3-aminoimidazo[1,2-a]pyrazines with high yield and purity, indicating the utility of similar compounds in drug development (M. Baenziger et al., 2017).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
6,8-dibromo-2-methylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLRIOORWFVNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672043 |
Source
|
Record name | 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |
CAS RN |
1208082-91-0 |
Source
|
Record name | 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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